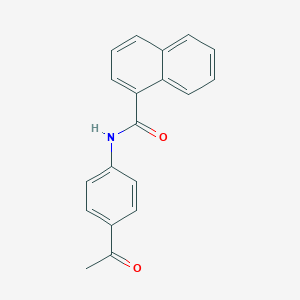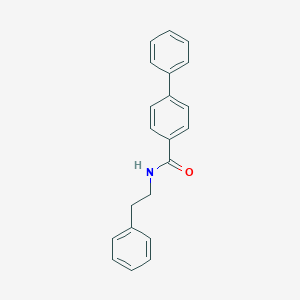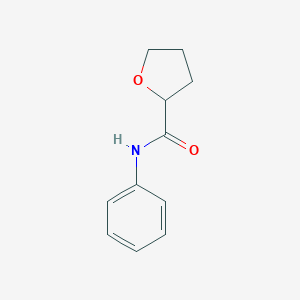
N-phenyloxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyloxolane-2-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a phenyl group attached to an oxolane ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyloxolane-2-carboxamide typically involves the amidation of oxolane-2-carboxylic acid with aniline. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Commonly used catalysts include titanium tetrachloride (TiCl4) and boronic acids, which facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation processes using activated carboxylic acid derivatives such as acid chlorides or anhydrides. These methods ensure high yields and purity of the final product, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-phenyloxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-phenyloxolane-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-phenyloxolane-2-carboxamide can be compared with other similar compounds, such as:
N-benzyl-N-phenyloxolane-2-carboxamide: This compound has a benzyl group instead of a phenyl group, which may alter its chemical and biological properties.
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound contains a cyclopropane ring, which can affect its reactivity and applications.
N-phenyl- and N-benzyl quinoxaline-2-carboxamides:
This compound stands out due to its unique combination of an oxolane ring and a carboxamide group, which imparts specific chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
CAS No. |
115231-78-2 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23g/mol |
IUPAC Name |
N-phenyloxolane-2-carboxamide |
InChI |
InChI=1S/C11H13NO2/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,12,13) |
InChI Key |
NTBZYNPSZZIZLS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



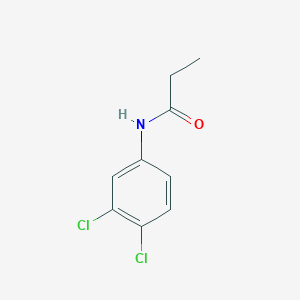

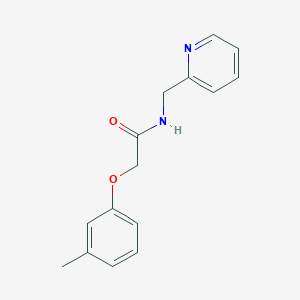
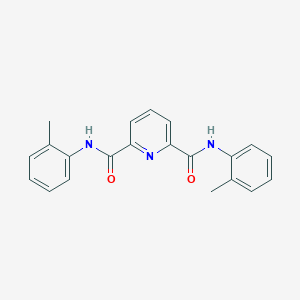

![N-[2,6-di(propan-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B472889.png)
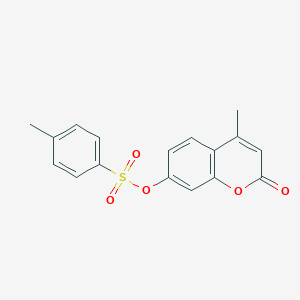
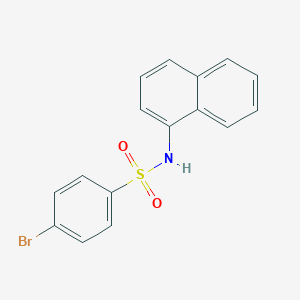
![N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B472909.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide](/img/structure/B472914.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide](/img/structure/B472919.png)
